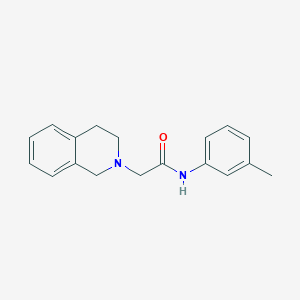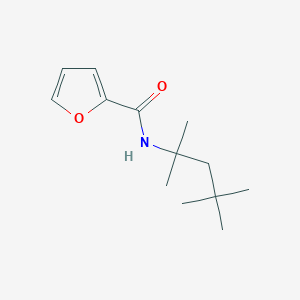![molecular formula C18H13NO6 B5700941 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is a commonly used anticoagulant medication. It is a vitamin K antagonist that inhibits the formation of blood clots. Warfarin is widely used in the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.
Mécanisme D'action
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits the activity of vitamin K epoxide reductase, an enzyme that is involved in the recycling of vitamin K. Vitamin K is required for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. By inhibiting the activity of this enzyme, this compound reduces the production of these clotting factors and proteins, thereby inhibiting the formation of blood clots.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It prolongs the clotting time of blood, reduces the levels of clotting factors and proteins, and increases the risk of bleeding. It also has an effect on bone metabolism, which can lead to an increased risk of osteoporosis and fractures.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a widely used anticoagulant drug that has many advantages for laboratory experiments. It is readily available, easy to administer, and has a long half-life, which allows for stable anticoagulation. However, this compound also has some limitations for laboratory experiments. It has a narrow therapeutic window, which means that even small changes in dosage can have a significant impact on its efficacy and safety. It also has a number of drug interactions, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of new anticoagulant therapies that are safer and more effective than this compound. Another area of research is the identification of genetic and environmental factors that influence the efficacy and safety of this compound in patients. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on bone metabolism and the risk of osteoporosis.
Méthodes De Synthèse
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized through a series of chemical reactions. The synthesis process involves the condensation of 4-hydroxycoumarin with ethyl chloroacetate, followed by the nitration of the resulting compound with nitric acid and acetic anhydride. The nitro compound is then reduced to the corresponding amine using sodium dithionite, and the amine is acylated with 3-nitrobenzoyl chloride to yield this compound.
Applications De Recherche Scientifique
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is widely used in scientific research to investigate the role of vitamin K in blood coagulation. It is also used to study the mechanism of action of anticoagulant drugs and to develop new anticoagulant therapies. This compound has been used in numerous studies to investigate the genetic and environmental factors that influence its efficacy and safety in patients.
Propriétés
IUPAC Name |
4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11-7-18(21)25-17-9-14(5-6-15(11)17)24-10-16(20)12-3-2-4-13(8-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWZYXVBZINPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
